![molecular formula C23H22O4 B5200640 7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)
7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of chromenone derivatives often involves reactions that introduce various substituents into the coumarin core, enhancing the molecule's chemical and physical properties. Techniques such as the Knoevenagel reaction, Ullmann coupling reaction, and oxidative cyclization are commonly employed. For instance, the Knoevenagel reaction has been utilized to synthesize compounds with similar structures, emphasizing the importance of precise reaction conditions for achieving desired outcomes (D. Elenkova et al., 2014). Additionally, the Ullmann coupling reaction has facilitated the creation of chromenone derivatives, demonstrating the method's versatility and effectiveness in forming complex organic molecules (Divia Narayanan & K. Haridas, 2013).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is critical in determining their chemical reactivity and physical properties. Techniques like X-ray crystallography provide detailed insights into the molecule's geometry, including bond lengths, angles, and conformation. For related compounds, crystallographic analysis has revealed intricate details about their structure, facilitating a deeper understanding of their chemical behavior (I. Manolov et al., 2012).
Chemical Reactions and Properties
Chromenone derivatives undergo a variety of chemical reactions, including nucleophilic ring-opening, cyclocondensation, and Michael addition domino cyclization. These reactions are pivotal in synthesizing diverse chromenone-based compounds with potential applications in various fields. The versatility of these reactions underscores the importance of understanding the chemical properties of chromenones to exploit their reactivity fully (N. Misra & H. Ila, 2010).
Physical Properties Analysis
The physical properties of chromenone derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. Studies on related compounds have shown that factors like solvent polarity and hydrogen bonding significantly affect these properties. Understanding these interactions is crucial for applications that require specific physical characteristics (D. Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties of 7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one, such as reactivity, stability, and acid-base behavior, are central to its applications. Investigations into the compound's reactivity with different solvents and under various conditions can offer insights into its potential uses in synthesis and material science (D. Elenkova et al., 2014).
Mechanism of Action
Action Environment:
Environmental factors play a role:
: Sigma-Aldrich: 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid : Sigma-Aldrich: 2-Methyl-2-propen-1-ol : NIST Chemistry WebBook: Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester : ChemDiv: Compound 7,8-bis[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-1-benzopyran-2-one
Safety and Hazards
Future Directions
properties
IUPAC Name |
7,8-bis(2-methylprop-2-enoxy)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-15(2)13-25-20-11-10-18-19(17-8-6-5-7-9-17)12-21(24)27-22(18)23(20)26-14-16(3)4/h5-12H,1,3,13-14H2,2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBOKRBCWNGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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